5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester

Porphyrin Synthesis Dipyrrinone Synthesis Stepwise Heterocycle Construction

5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester (CAS 54278-05-6) is a tetra-substituted 1H-pyrrole derivative with the IUPAC name ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate. It is characterized by a unique arrangement of four distinct functional groups on the pyrrole core: a 2-ethoxycarbonyl ester, a 3-propanoic acid methyl ester, a 4-methyl group, and a 5-formyl aldehyde.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
CAS No. 54278-05-6
Cat. No. B030497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester
CAS54278-05-6
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(N1)C=O)CCC(=O)OC)C
InChIInChI=1S/C13H17NO5/c1-4-19-13(17)12-8(2)9(10(7-15)14-12)5-6-11(16)18-3/h7,14H,4-6H2,1-3H3
InChIKeyFKTKTQYEWVQOAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester: A Specialized Pyrrole Building Block for Heterocyclic Synthesis


5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester (CAS 54278-05-6) is a tetra-substituted 1H-pyrrole derivative with the IUPAC name ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate [1]. It is characterized by a unique arrangement of four distinct functional groups on the pyrrole core: a 2-ethoxycarbonyl ester, a 3-propanoic acid methyl ester, a 4-methyl group, and a 5-formyl aldehyde . This specific substitution pattern renders it a versatile, multi-electrophilic intermediate for stepwise heterocyclic synthesis, finding primary application in the construction of complex pyrrole-derived macrocycles and bioactive molecule scaffolds [2].

Why Generic Pyrrole Intermediates Cannot Replace CAS 54278-05-6 in Sequential Synthesis


Attempting to substitute 5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester with a simpler or differently substituted pyrrole fundamentally fails due to its orthogonal functional group architecture. The combination of a nucleophilic α-free position, an electrophilic 5-formyl group for condensation, and two differentially reactive ester moieties (ethoxycarbonyl and methyl propanoate) allows for a controlled, stepwise buildup of complexity [1]. Closely related analogs, such as those lacking either the formyl handle (e.g., ethyl 5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-propanoate) or the propanoate side chain (e.g., ethyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate, CAS 42953-50-4), cannot engage in the same sequential reactions without additional protection/deprotection steps, making them unsuitable for the established synthetic routes this compound enables .

Quantitative Differentiation of CAS 54278-05-6 from its Closest Structural Analogs


Differentiation by Unique Substitution Pattern: Orthogonal Ester Functionality vs. Symmetrical Diester Analogs

The target compound possesses two chemically distinct ester groups: a 2-ethoxycarbonyl ester directly attached to the pyrrole ring and a 3-propanoic acid methyl ester on a flexible ethyl spacer. This differs fundamentally from symmetrical pyrrole-2,4-dicarboxylate analogs where both ester groups have similar reactivity. The differential reactivity of the ethoxycarbonyl and methyl propanoate esters allows for sequential chemoselective transformations without needing to install protecting groups [1].

Porphyrin Synthesis Dipyrrinone Synthesis Stepwise Heterocycle Construction

Calculated Lipophilicity as a Predictor of Downstream Product Handling vs. Polar Analogs

The predicted partition coefficient (LogP) of the target compound is 1.42, which reflects its balanced lipophilicity imparted by the ethyl and methyl esters . This value is notably lower than the more lipophilic ethyl ester analog (1H-Pyrrole-3-propanoic acid, 2-(ethoxycarbonyl)-5-formyl-4-methyl-, ethyl ester, CAS 52091-03-9), which has a higher molecular weight (281.3 g/mol vs. 267.28 g/mol) and an additional methylene unit, leading to a higher predicted LogP and lower aqueous solubility profile .

Physicochemical Property LogP Chromatographic Behavior

Polar Surface Area as a Descriptor for Passive Membrane Permeability in Prodrug Design

The topological polar surface area (TPSA) of the target compound is calculated to be 85.46 Ų . This value falls within the generally accepted range for moderate oral bioavailability and passive membrane permeability. It is specifically lower than that of the less decorated analog, 5-formyl-2,4-dimethyl-1H-pyrrole-3-propanoic acid methyl ester (CAS 18818-25-2), which has a TPSA of 59.16 Ų, owing to the absence of the polar ethoxycarbonyl group [1]. The target compound's higher TPSA indicates a meaningfully different physicochemical profile that can influence biological distribution.

Medicinal Chemistry Drug Design Physicochemical Property

High Chemical Purity from Primary Suppliers as a Determinant for Reproducible Synthetic Outcomes

Commercially available stocks of the target compound are consistently supplied at a high purity of 97% (HPLC) from multiple primary vendors including Aladdin Scientific and Toronto Research Chemicals [1]. This is a standardized purity grade for this specific catalog item, contrasting with the more variable purity grades (95-98%) that may be offered for less common, custom-synthesis-dependent analogs like 2-ethoxycarbonyl-3-bromo-4-methyl-5-formylpyrrole, an intermediate for tolyporphin A [2]. The availability of a standard 97% purity grade from major suppliers reduces quality-related variables in multi-step syntheses.

Chemical Purity Quality Control Synthetic Reproducibility

Validated Use as a Precursor for Photochromic Dipyrrinone Systems

The ethoxycarbonyl-substituted pyrrole core of the target compound is a direct synthetic precursor to novel dipyrrinone derivatives that exhibit quantifiable, solvent-dependent dual-mode photochromism [1]. The synthesized dipyrrinone bearing this ethoxycarbonyl group underwent thermally reversible (T-type) photoisomerization in chloroform but switched to a thermally irreversible (P-type) system in methanol. This is a distinct, application-driving property not reported for dipyrrinones derived from the non-ethoxycarbonyl analog, xanthobilirubic acid methyl ester, which is primarily studied for its biological and spectral properties rather than photochromic switching behavior [2].

Photochromism Material Science Dipyrrinone Synthesis

Procurement-Driven Application Scenarios for 5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester


Stepwise Synthesis of Unsymmetrical Porphyrins and Dipyrromethenes

Its orthogonal esters and reactive 5-formyl group make it arguably the optimal pyrrole unit for constructing unsymmetrical porphyrins via stepwise condensation, a utility inferred from its structural design. Starting from this single compound, chemoselective saponification of the methyl propanoate, followed by condensation at the 5-formyl group, enables a two-directional synthesis vector without introducing additional building blocks, a capability absent in symmetrical diester pyrroles [1].

Development of Molecular Photoswitches Based on Dipyrrinone Scaffolds

This compound is a documented precursor to a unique class of dipyrrinone derivatives exhibiting solvent-dependent dual-mode photochromism (T-type and P-type) [2]. Research groups focused on molecular machines, optical data storage, and smart materials should procure this compound to replicate and expand upon these findings, as the resulting materials' switchable properties are intrinsically linked to the ethoxycarbonyl functionality that this precursor provides.

Physicochemical Property-Driven Medicinal Chemistry Libraries

For medicinal chemists designing compound libraries, this scaffold offers a pre-defined combination of physicochemical properties, including a LogP of 1.42 and a TPSA of 85.46 Ų [3]. These values place it in a favorable property space distinct from simpler pyrrole building blocks. It can serve as a 'privileged intermediate' for generating screening compounds with balanced lipophilicity and permeability, where the final compounds' properties can be tuned by sequential modification of the three reactive handles.

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